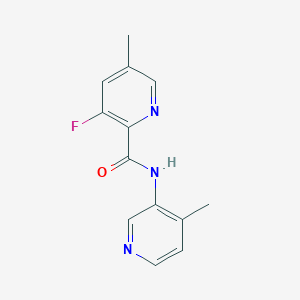

3-fluoro-5-methyl-N-(4-methylpyridin-3-yl)pyridine-2-carboxamide

Beschreibung

3-fluoro-5-methyl-N-(4-methylpyridin-3-yl)pyridine-2-carboxamide (CAS: 2415623-09-3; molecular formula: C₁₃H₁₂FN₃O; molecular weight: 245.25 g/mol) is a pyridine-based carboxamide derivative featuring a fluorine atom at the 3-position, a methyl group at the 5-position of the pyridine ring, and a 4-methylpyridin-3-yl substituent on the carboxamide nitrogen .

Eigenschaften

IUPAC Name |

3-fluoro-5-methyl-N-(4-methylpyridin-3-yl)pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN3O/c1-8-5-10(14)12(16-6-8)13(18)17-11-7-15-4-3-9(11)2/h3-7H,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBJZSJVENUKGCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)NC(=O)C2=C(C=C(C=N2)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-5-methyl-N-(4-methylpyridin-3-yl)pyridine-2-carboxamide typically involves the fluorination of pyridine derivatives. One common method includes the use of fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor. The reaction is usually carried out under mild conditions, often at room temperature, to achieve high yields of the desired product .

Industrial Production Methods

Industrial production of fluorinated pyridines, including this compound, often involves large-scale fluorination processes. These processes may utilize continuous flow reactors to ensure consistent product quality and high throughput. The use of advanced fluorinating agents and catalysts can further optimize the efficiency and selectivity of the industrial synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

3-fluoro-5-methyl-N-(4-methylpyridin-3-yl)pyridine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

3-fluoro-5-methyl-N-(4-methylpyridin-3-yl)pyridine-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential as a bioactive molecule in drug discovery.

Medicine: Explored for its therapeutic potential in treating various diseases due to its enhanced stability and bioavailability.

Industry: Utilized in the development of advanced materials with improved properties.

Wirkmechanismus

The mechanism of action of 3-fluoro-5-methyl-N-(4-methylpyridin-3-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity. The compound may also influence various biochemical pathways, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Structural Isomerism: Positional Variations in Pyridine Substitution

A positional isomer of the target compound, 3-fluoro-5-methyl-N-(4-methylpyridin-2-yl)pyridine-2-carboxamide (CAS: 2415623-09-3; molecular formula: C₁₃H₁₂FN₃O), differs only in the substitution position of the methyl group on the pyridine ring (4-methylpyridin-2-yl vs. 4-methylpyridin-3-yl) . Key differences include:

Heterocyclic Core Modifications: Imidazo[1,2-a]pyridine Derivatives

3-fluoro-5-methyl-N-[[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]imidazo[1,2-a]pyridine-2-carboxamide (CAS: N/A; molecular formula: C₂₀H₂₃FN₆O; molecular weight: 382.43 g/mol) replaces the pyridine core with an imidazo[1,2-a]pyridine system and incorporates a 4-methylpiperazine moiety . Key distinctions:

- Pharmacokinetic Implications : The piperazine group introduces a basic nitrogen, improving aqueous solubility and bioavailability under physiological conditions.

Halogen and Trifluoromethyl Substituents

1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperidine-4-carboxylic acid methylamide (CAS: 1311279-19-2; molecular formula: C₁₄H₁₇ClF₃N₃O; molecular weight: 335.75 g/mol) features chloro and trifluoromethyl groups on the pyridine ring, alongside a piperidine-carboxamide chain . Comparative insights:

- Electron-Withdrawing Effects : The CF₃ group enhances metabolic stability by resisting oxidative degradation but reduces solubility due to increased lipophilicity.

- Steric Impact : The bulkier trifluoromethyl group may hinder binding to sterically sensitive targets compared to the smaller methyl group in the target compound.

Data Table: Structural and Physicochemical Comparison

Research Findings and Implications

- QSAR Considerations : Van der Waals volume and electronic descriptors (e.g., dipole moments) vary significantly between analogs, impacting interactions in biological systems . For example, the target compound’s fluorine atom may enhance binding to electronegative pockets, while the CF₃ group in the chloro-CF₃ analog increases steric hindrance.

- Analytical Profiling: 2D-HPTLC and LC/MS methods (as applied in studies of Populus metabolites and marine actinomycetes ) could resolve trace impurities or degradation products arising from substituent instability (e.g., hydrolysis of carboxamide bonds).

Biologische Aktivität

3-Fluoro-5-methyl-N-(4-methylpyridin-3-yl)pyridine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and relevant research findings.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit significant enzyme inhibitory activity. Specifically, it has been noted for its potential to inhibit p38 MAP kinase, a critical enzyme involved in inflammatory responses and various cellular functions. The inhibition of p38 MAPK can lead to therapeutic effects in conditions exacerbated by unregulated kinase activity, such as autoimmune diseases and certain cancers .

Antimicrobial Activity

The compound's biological activity extends to antimicrobial properties. Studies have shown that derivatives of pyridine compounds possess antibacterial and antifungal activities. For instance, similar pyridine derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent activity against strains such as Staphylococcus aureus and Escherichia coli .

| Microorganism | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Candida albicans | 16.69 - 78.23 |

| Fusarium oxysporum | 56.74 - 222.31 |

Case Study 1: Inhibition of p38 MAPK

A study focused on the inhibition of p38 MAPK by pyridine derivatives, including the target compound, showed that these compounds could effectively reduce inflammatory markers in vitro. The results suggested a dose-dependent response, where higher concentrations led to more significant inhibition of p38 MAPK activity .

Case Study 2: Antimicrobial Efficacy

In another investigation assessing the antimicrobial properties of pyridine derivatives, the compound exhibited notable activity against various pathogens. The study highlighted that structural modifications significantly influenced the bioactivity, with specific substitutions enhancing potency against targeted bacterial strains .

Research Findings

- Mechanism of Action : The compound is believed to exert its effects through competitive inhibition at the active site of target enzymes such as p38 MAPK, disrupting normal signaling pathways involved in inflammation and cell proliferation.

- Therapeutic Potential : Given its dual role in enzyme inhibition and antimicrobial activity, this compound holds promise for developing treatments for inflammatory diseases and infections caused by resistant bacterial strains.

- Structure-Activity Relationship (SAR) : Research indicates that modifications to the pyridine ring influence biological activity significantly. For example, substituents at specific positions can enhance binding affinity and selectivity towards target enzymes or pathogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.